2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide is a 1,8-naphthyridine derivative characterized by a substituted acetamide moiety at the 1-position and a 3-methoxybenzoyl group at the 3-position of the naphthyridine core. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes .
Properties
IUPAC Name |
2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-7-4-5-10-22(16)28-23(30)15-29-14-21(24(31)18-8-6-9-19(13-18)33-3)25(32)20-12-11-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWGOPJORSJVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,8-Naphthyridine Derivatives with Substituted Acetamide Groups
Compound 5b2 (1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide):
- Structural Differences : Replaces the 3-methoxybenzoyl group with a benzyl substituent and incorporates a 2-chlorophenyl acetamide.
- Impact : The chlorophenyl group may enhance halogen bonding interactions but reduce solubility compared to the methylphenyl group in the target compound. IR data show a C=O stretch at 1676 cm⁻¹, similar to the target’s expected acetamide carbonyl .
- Synthesis : Prepared via condensation of 1,8-naphthyridine hydrazide with benzoxazine derivatives, differing from the target’s likely copper-catalyzed cycloaddition route .
- Compound 2c (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one): Structural Differences: Features a morpholinomethyl group at the 3-position instead of 3-methoxybenzoyl. Impact: The morpholine ring improves water solubility and hydrogen-bonding capacity, which may enhance bioavailability compared to the methoxybenzoyl group .
Functional Group Analysis
Acetamide Substituents
- N-(2-Methylphenyl)acetamide vs. N-Aryl Analogs :
- Compounds (6a–6c) : Derivatives like 6b (N-(2-nitrophenyl)acetamide) exhibit stronger electron-withdrawing nitro groups, leading to reduced basicity of the acetamide NH. This contrasts with the target’s methylphenyl group, which provides steric bulk without significant electronic perturbation.
- Spectroscopic Data : The NH stretch in IR for 6b appears at 3292 cm⁻¹, while the target’s methylphenyl group may shift this peak slightly due to reduced resonance stabilization .
Physicochemical and Spectroscopic Properties
IR and NMR Comparison
- The target’s 3-methoxybenzoyl group is expected to downfield-shift aromatic protons (δ ~7.4–8.0) due to electron-withdrawing effects, as seen in 6b (δ 8.36 for triazole protons) .
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